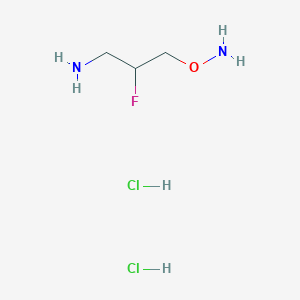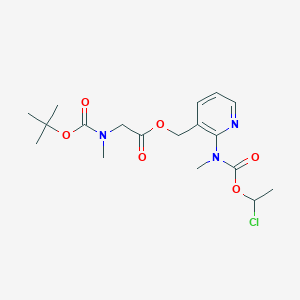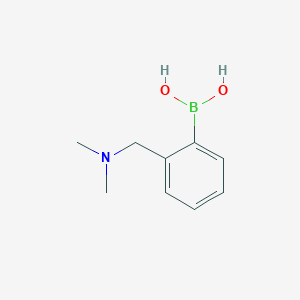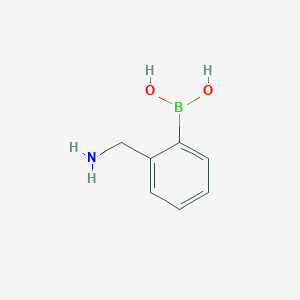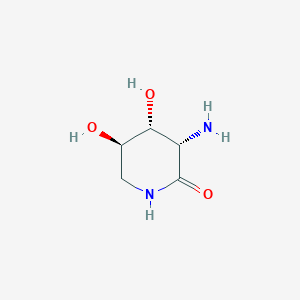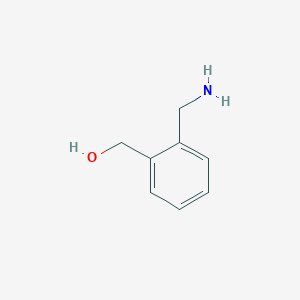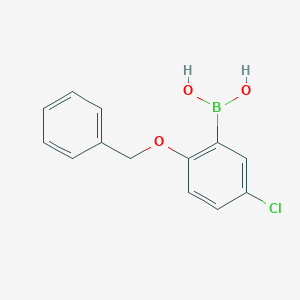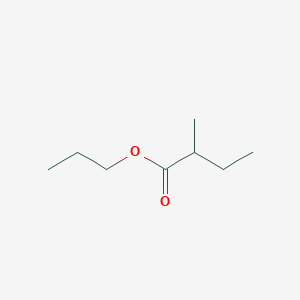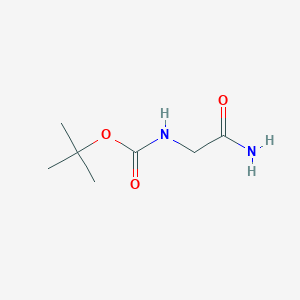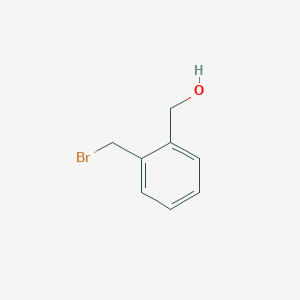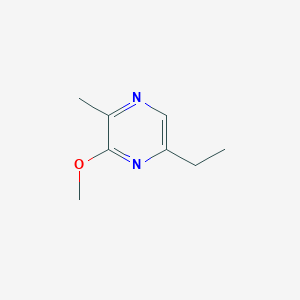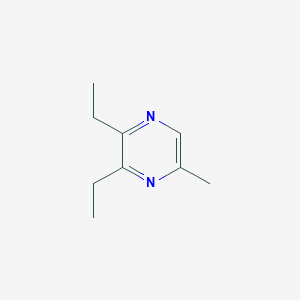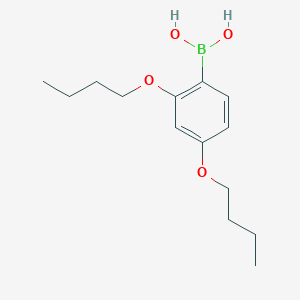
(2,4-二丁氧基苯基)硼酸
描述
“(2,4-Dibutoxyphenyl)boronic acid” is a reactant used in the synthesis of phenoxazine dyes for dye-sensitized solar cells and donors for comparison of structural and spectral characteristics of chromophores for dye-sensitized solar cells . Its molecular weight is 266.14 g/mol .
Synthesis Analysis
The synthesis of borinic acids and their derivatives has seen significant advancements recently . A metal-free one-pot synthesis of tetracoordinated borinic acids has been reported, which requires nine equivalents of boronic acids in the presence of a bidentate ligand and K3PO4 in refluxing 1,4-dioxane .Molecular Structure Analysis
In the crystal of the title compound, centrosymmetric dimers linked by pairs of O-H⋯O hydrogen bonds occur. The dimers are linked via C-H⋯O contacts, generating a two-dimensional array parallel to (12). These are interconnected by weak O-H⋯O hydrogen bonds, as well as C-H⋯π interactions .Chemical Reactions Analysis
Boronic acids, including “(2,4-Dibutoxyphenyl)boronic acid”, are known to interact with amines/carboxylic acids and borinic acids, boronic acids, and boric acid. These interactions are likely to take place in catalytic amidation reactions . Boronic acids also have utility in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .科学研究应用
Sensing Applications
Scientific Field
Analytical Chemistry Summary of Application: Boronic acids are known for their ability to interact with diols and Lewis bases, which makes them suitable for sensing applications. They can be used in both homogeneous assays and heterogeneous detection systems. Methods of Application: The interaction of boronic acids with diols is often utilized in the development of sensors that can detect sugars and other substances with cis-diol groups. These sensors can operate at the interface of the sensing material or within the bulk sample. Results: The use of boronic acids in sensing applications has been demonstrated to be effective for the detection of various analytes, with the specificity and sensitivity of the sensors being enhanced through the design of the boronic acid molecules .
Protein Manipulation and Modification
Scientific Field
Biochemistry Summary of Application: Boronic acids can interact with proteins, enabling their manipulation and modification, which is useful for biological labeling and therapeutic development. Methods of Application: The boronic acid moiety can form reversible covalent bonds with proteins, particularly those with glycosylated side chains. This property is exploited to label proteins or to modify their function. Results: The reversible nature of the bond formation allows for temporary modifications, which can be used to study protein function and interactions .
Therapeutics Development
Scientific Field
Medicinal Chemistry Summary of Application: The unique properties of boronic acids have been explored for the development of new therapeutics. Methods of Application: Boronic acids are incorporated into drug molecules to enhance their binding to biological targets, such as enzymes or receptors. Results: Boronic acid-containing drugs have shown promise in preclinical studies, with some advancing to clinical trials .
Biomedical Devices
Scientific Field
Biomedical Engineering Summary of Application: Boronic acids are used in the development of biomedical devices, such as sensors and drug delivery systems. Methods of Application: For drug delivery systems, boronic acids can be used to create polymers that respond to changes in glucose levels, releasing insulin as needed. Results: These responsive systems have the potential to improve the management of diseases like diabetes by providing more controlled drug delivery .
Material Chemistry
Scientific Field
Material Science Summary of Application: Boronic acids contribute to the creation of novel materials with specific functionalities. Methods of Application: Boronic acids can be used to synthesize polymers and hydrogels with responsive properties, such as self-healing or environmental responsiveness. Results: Materials developed using boronic acids have shown advanced features, such as antitumor activity in the case of certain hydrogels .
These applications highlight the versatility of boronic acids in scientific research, particularly (2,4-Dibutoxyphenyl)boronic acid, which can be tailored for various innovative uses across multiple fields. The detailed descriptions and results are based on the latest research and reviews available in the field .
Suzuki-Miyaura Cross-Coupling Reactions
Scientific Field
Organic Chemistry Summary of Application: This boronic acid is utilized in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in the synthesis of complex organic molecules. Methods of Application: The boronic acid reacts with halide-containing compounds in the presence of a palladium catalyst to form the desired carbon-carbon bond. Results: The reaction is highly valued for its efficiency and versatility in synthesizing biaryls, an important structure in many pharmaceuticals .
Electrophoresis of Glycated Molecules
Scientific Field
Bioanalytical Chemistry Summary of Application: The boronic acid is used in the electrophoretic separation of glycated molecules, which are important in the diagnosis and monitoring of diabetes. Methods of Application: Boronic acids can selectively bind to sugars on glycated proteins, allowing for their separation during electrophoresis. Results: This application provides a method for the accurate and efficient analysis of glycated molecules, which is crucial for clinical diagnostics .
Development of N-Heterocyclic Carbene Ligands
Scientific Field
Catalysis Summary of Application: Boronic acids are precursors in the synthesis of N-heterocyclic carbene ligands, which are used in various catalytic processes. Methods of Application: The boronic acid is used to synthesize imidazolium salts, which are then converted into N-heterocyclic carbene ligands. Results: These ligands are essential for many catalytic reactions, including those used in pharmaceutical synthesis .
Supramolecular Chemistry
Scientific Field
Supramolecular Chemistry Summary of Application: Arylboronic acids, including (2,4-Dibutoxyphenyl)boronic acid, are known to form supramolecular assemblies through intermolecular hydrogen bonding. Methods of Application: The boronic acid’s ability to form stable complexes with various molecules is exploited to create ordered structures at the molecular level. Results: These assemblies have potential applications in the development of new materials and nanotechnology .
Cell Labelling and Tracking
Scientific Field
Cellular Biology Summary of Application: Boronic acids are used for labelling and tracking cells in biological research. Methods of Application: The boronic acid can be conjugated to fluorescent dyes or other markers and introduced to cells, allowing for their visualization and tracking. Results: This application is particularly useful in studying cell dynamics, migration, and interaction in various biological processes .
Controlled Release Systems
Scientific Field
Pharmaceutical Sciences Summary of Application: Boronic acids are incorporated into materials that can respond to stimuli, such as glucose levels, for the controlled release of drugs. Methods of Application: Polymers containing boronic acid groups can be engineered to change their properties in response to specific stimuli, thereby controlling the release of encapsulated drugs. Results: Such systems are being developed for the responsive and targeted delivery of therapeutics, especially in the treatment of chronic conditions like diabetes .
These applications demonstrate the broad utility of (2,4-Dibutoxyphenyl)boronic acid in various scientific fields, leveraging its unique chemical properties for innovative research and technological advancements. The detailed descriptions and results are based on the latest research and reviews available in the field .
Dynamic Click Chemistry
Scientific Field
Organic Chemistry Summary of Application: This boronic acid participates in dynamic click chemistry, contributing to the synthesis of reversible and responsive chemical networks. Methods of Application: It is involved in reactions that allow for the reversible assembly and disassembly of molecular structures, which is useful for creating adaptable materials. Results: The reversible nature of these reactions has been leveraged in the development of smart materials that can respond to environmental stimuli .
Crystal Engineering
Scientific Field
Material Science Summary of Application: The boronic acid is used in crystal engineering to create ordered molecular arrays and networks. Methods of Application: Through hydrogen bonding and other non-covalent interactions, it helps in the formation of crystalline structures with desired properties. Results: The resulting materials have potential applications in electronics, photonics, and as catalysts .
Carbohydrate Recognition
Scientific Field
Biochemistry Summary of Application: Boronic acids are known for their ability to recognize and bind to carbohydrates, which is utilized in various biochemical applications. Methods of Application: The boronic acid can be used to create sensors that detect sugars and other carbohydrates, which is important for medical diagnostics and research. Results: These sensors have shown high selectivity and sensitivity in detecting carbohydrates, which is crucial for applications like glucose monitoring in diabetes management .
Feed-back Controlled Drug Delivery
Scientific Field
Pharmaceutical Sciences Summary of Application: This boronic acid is used in the design of feed-back controlled drug delivery systems that can respond to physiological stimuli. Methods of Application: It is incorporated into polymers that change their properties in response to stimuli such as glucose levels, controlling the release of drugs like insulin. Results: These systems aim to provide a more regulated and responsive drug delivery method, particularly for chronic diseases .
Functionalization of Nanostructures
Scientific Field
Nanotechnology Summary of Application: The boronic acid is employed in the functionalization of nanostructures to impart them with specific properties or functionalities. Methods of Application: It can be used to modify the surface of nanoparticles, enabling them to interact with biological molecules or to be used in catalysis. Results: Nanostructures functionalized with boronic acids have shown enhanced performance in their respective applications .
Supramolecular Assemblies
Scientific Field
Supramolecular Chemistry Summary of Application: (2,4-Dibutoxyphenyl)boronic acid is instrumental in forming supramolecular assemblies through intermolecular interactions. Methods of Application: The boronic acid’s propensity for hydrogen bonding is exploited to construct complex molecular architectures. Results: These assemblies have applications in the creation of new materials with unique properties, such as self-healing or stimuli-responsive behaviors .
These additional applications further underscore the broad and versatile role of (2,4-Dibutoxyphenyl)boronic acid in scientific research, offering innovative solutions across a range of disciplines. The detailed descriptions and results are based on the latest research and reviews available in the field .
安全和危害
While specific safety data for “(2,4-Dibutoxyphenyl)boronic acid” is not available, boronic acids are generally considered harmful if swallowed . They can cause skin and eye irritation, and inhalation can lead to respiratory issues . It is recommended to use personal protective equipment when handling boronic acids and to avoid dust formation .
属性
IUPAC Name |
(2,4-dibutoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO4/c1-3-5-9-18-12-7-8-13(15(16)17)14(11-12)19-10-6-4-2/h7-8,11,16-17H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGMDQYKUFKOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCCC)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584631 | |
| Record name | (2,4-Dibutoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dibutoxyphenyl)boronic acid | |
CAS RN |
870778-89-5 | |
| Record name | (2,4-Dibutoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibutoxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
